molecular formula C19H13BrCl2N2O3S B11708983 5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

Katalognummer: B11708983
Molekulargewicht: 500.2 g/mol
InChI-Schlüssel: MNPOXVZMRSDIJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE typically involves multiple steps, including halogenation, sulfonamidation, and amidation reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of chemical transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting sulfonamides to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated and chlorinated aromatic compound with different functional groups.

    4-Bromo-2-chlorophenol: A simpler compound with bromine and chlorine substituents on a phenol ring.

Uniqueness

5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is unique due to the presence of both sulfonamide and amide functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H13BrCl2N2O3S

Molekulargewicht

500.2 g/mol

IUPAC-Name

5-bromo-N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H13BrCl2N2O3S/c20-12-1-10-18(24-28(26,27)16-8-4-14(22)5-9-16)17(11-12)19(25)23-15-6-2-13(21)3-7-15/h1-11,24H,(H,23,25)

InChI-Schlüssel

MNPOXVZMRSDIJD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.